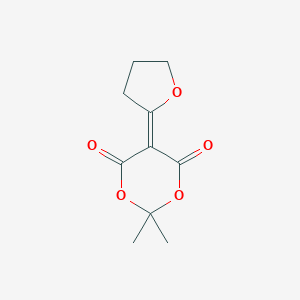

5-(Dihydrofuran-2(3H)-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5-(Hydroxymethyl)dihydrofuran-2(3H)-one” is a compound that has been used in the generation of prodrugs and as a ligand in transition metal catalyzed reactions . It’s a paramount precursor in the construction of pharmaceuticals and natural products .

Synthesis Analysis

The synthesis of similar compounds like dihydronaphthofurans involves various procedures including annulation of naphthols with various reagents, cycloaddition reactions, intramolecular transannulation, Friedel–Crafts, Wittig, Claisen rearrangement, and other reactions under various conditions .Molecular Structure Analysis

The molecular formula of “5-(Hydroxymethyl)dihydrofuran-2(3H)-one” is C5H8O3 . The average mass is 116.115 Da and the monoisotopic mass is 116.047340 Da .Chemical Reactions Analysis

The degradation behavior of carbohydrates and furfural derivatives in various solvents has been studied . The results could be explained by regarding the formed α-carbonyl aldehydes and α,β-unsaturated aldehydes as primary precursors for the formation of humins .Physical And Chemical Properties Analysis

The compound has a boiling point of 163 °C (Press: 10 Torr) and a density of 1.224±0.06 g/cm3 (Predicted) . It is slightly soluble in chloroform and methanol .科学的研究の応用

Ring Opening Reactions

The compound has been studied for its behavior in ring-opening reactions. For example, 5-[(2-Furyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione, a related compound, demonstrated unique reactions with cyclic secondary amines, leading to the formation of various cyclopentenyl and dioxine derivatives (Šafár̆ et al., 2000).

Reactions with Alkylamines

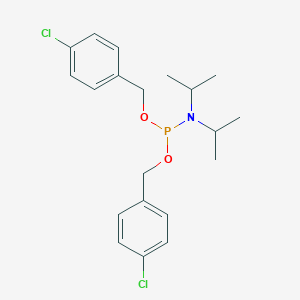

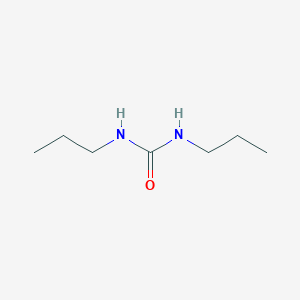

In the context of reactions with primary and secondary alkylamines, 5-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione has been shown to yield various methylidene-Meldrums acid derivatives and other complex compounds, indicating a broad reactivity profile (Jeon & Kim, 2000).

Synthesis of Derivatives

The compound is utilized in the synthesis of diverse derivatives. For example, its treatment with primary arylamines led to the synthesis of arylamino derivatives, which were further used to prepare quinolinones (Jeon & Kim, 2000).

Flash Vacuum Pyrolysis Studies

Flash vacuum pyrolysis of derivatives like 5-(indol-2- and -3-ylmethylene)-2,2-dimethyl-1,3-dioxane-4,6-diones has been explored, revealing complex reaction pathways and the formation of various heterocyclic compounds (Benzies et al., 1986).

Crystal Structure Analysis

Studies on crystal structure, such as the analysis of triethylammonium derivatives, have provided insights into the molecular arrangement and stability of such compounds (Al-Sheikh et al., 2008).

Electrochemical Studies

Electrochemical behavior of certain derivatives has been investigated to understand the influence of various substituents on redox properties, which is crucial for applications in electrochemistry and materials science (Ungureanu et al., 2011).

Synthetic Applications

Various synthetic applications of this compound and its derivatives have been explored. For instance, its reaction with tert-butyl isocyanide in the presence of primary or secondary amines has been utilized to produce specific amide derivatives (Yavari et al., 2003).

Safety and Hazards

作用機序

Mode of Action

It is known that dihydrofuran derivatives can undergo various reactions, including lithiation . The resulting 2-lithio derivative is a versatile intermediate , which suggests that this compound may interact with its targets through similar mechanisms.

Biochemical Pathways

The compound is involved in the formation of humins during the degradation of carbohydrates and furfural derivatives . It is suggested that α-carbonyl aldehydes and α,β-unsaturated aldehydes, which can be formed from carbohydrates and furfural derivatives, are primary precursors for the formation of humins .

Pharmacokinetics

The compound’s solubility in chloroform and methanol suggests that it may have good bioavailability.

Result of Action

It is known that the compound is involved in the formation of humins during the degradation of carbohydrates and furfural derivatives . This suggests that the compound may have a role in energy production or waste management processes.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the compound’s solubility in different solvents suggests that its action may be influenced by the solvent environment. Additionally, the compound’s involvement in the formation of humins suggests that its action may be influenced by the presence of carbohydrates and furfural derivatives .

特性

IUPAC Name |

2,2-dimethyl-5-(oxolan-2-ylidene)-1,3-dioxane-4,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5/c1-10(2)14-8(11)7(9(12)15-10)6-4-3-5-13-6/h3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSUMRUSDCOEXFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(=C2CCCO2)C(=O)O1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378759 |

Source

|

| Record name | 2,2-Dimethyl-5-(oxolan-2-ylidene)-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Dihydrofuran-2(3H)-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

CAS RN |

145122-43-6 |

Source

|

| Record name | 2,2-Dimethyl-5-(oxolan-2-ylidene)-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,3R,4R,5R,6R)-6-[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl]oxy-5-hydroxy-3,4-diphosphonooxyoxan-2-yl]methyl acetate](/img/structure/B139538.png)

![[(2R,2aS,4aR,7aR,7bR)-3-formyl-2a,4a-dihydroxy-6,6,7b-trimethyl-2,5,7,7a-tetrahydro-1H-cyclobuta[e]inden-2-yl] 2-hydroxy-4-methoxy-6-methylbenzoate](/img/structure/B139551.png)